![molecular formula C20H23NO3 B1247915 1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)
1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
DGAT Inhibition and Potential Obesity Treatment : A study isolated a compound similar to the requested one from Piper longum and Piper nigum fruits, which inhibited diacylglycerol acyltransferase (DGAT). This enzyme is a potential target for obesity and type 2 diabetes treatment (Lee et al., 2006).
Antituberculosis and Antiplasmodial Properties : Research on Piper sarmentosum fruits identified amides with structures resembling the compound . These compounds exhibited antituberculosis and antiplasmodial activities (Rukachaisirikul et al., 2004).
Glioblastoma and Melanoma Cell Growth Inhibition : Substituted pyrrolidines, related to the compound, showed potential in inhibiting the growth of human glioblastoma and melanoma cells. This suggests a possible application in cancer treatment (Fiaux et al., 2005).
Antifungal Activity : Amides isolated from Piper species, including compounds with a similar structure, displayed antifungal properties. This highlights potential applications in antifungal drug development (Silva et al., 2002).
Cell Adhesion Inhibition : Alkamides from Piper longum and Piper nigum fruits, structurally similar to the compound , were found to inhibit cell adhesion. This suggests potential use in therapies targeting cell migration or adhesion-related disorders (Lee et al., 2008).
Propiedades
Nombre del producto |
1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(2E,4E,8E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnona-2,4,8-trien-1-one |
InChI |
InChI=1S/C20H23NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h2,4-6,9-12,15H,1,3,7-8,13-14,16H2/b4-2+,9-5+,10-6+ |
Clave InChI |
XWQSYLYFCJTIEL-BTLPPRQPSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)/C=C/C=C/CC/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(C1)C(=O)C=CC=CCCC=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



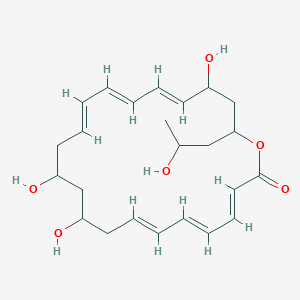
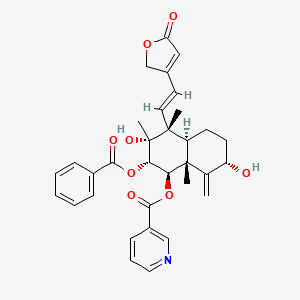
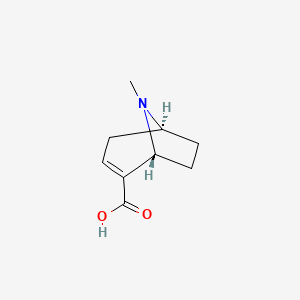
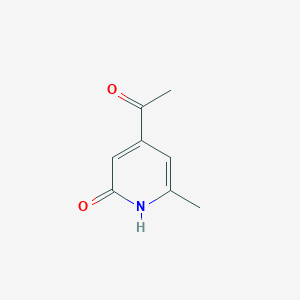
![2,4-dichloro-N-{[4-(cyclopropylmethyl)-1-(ethylsulfonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B1247837.png)
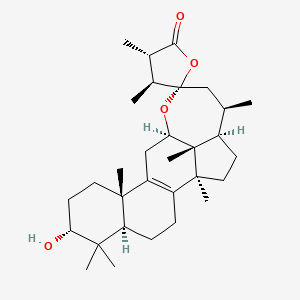
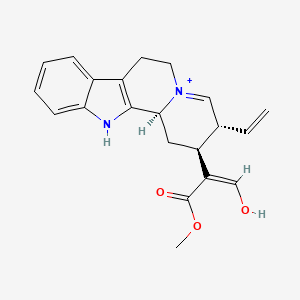
![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)
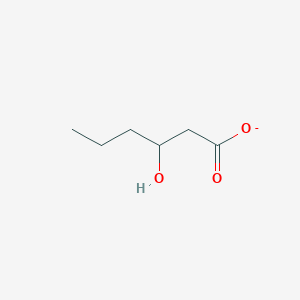
![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
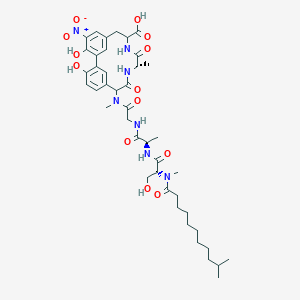
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
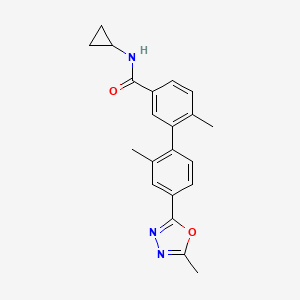
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)